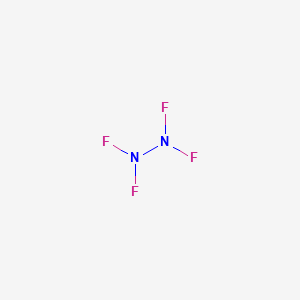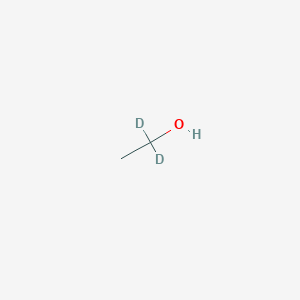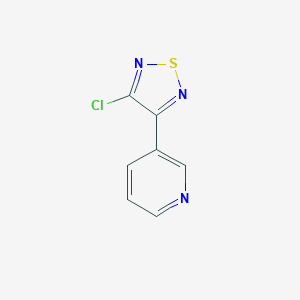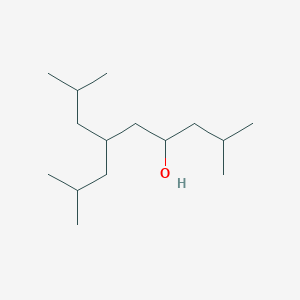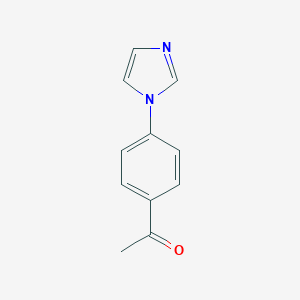
4'-(咪唑-1-基)苯乙酮
描述
4’-(Imidazol-1-yl)acetophenone is a chemical compound with the molecular formula C11H10N2O. It is characterized by the presence of an imidazole ring attached to an acetophenone moiety. This compound is known for its role as a selective thromboxane synthesis inhibitor .
科学研究应用
4’-(Imidazol-1-yl)acetophenone has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4’-(Imidazol-1-yl)acetophenone is the thromboxane synthase enzyme . This enzyme plays a crucial role in the synthesis of thromboxanes, which are a group of lipids that participate in blood clotting and constriction of blood vessels .
Mode of Action
4’-(Imidazol-1-yl)acetophenone acts as a selective inhibitor of the thromboxane synthase enzyme . By inhibiting this enzyme, the compound prevents the synthesis of thromboxanes, thereby affecting blood clotting and vasoconstriction processes .
Biochemical Pathways
The inhibition of thromboxane synthesis disrupts the arachidonic acid metabolic pathway . Thromboxanes are derived from arachidonic acid, and their synthesis is a part of this pathway. By inhibiting thromboxane synthase, 4’-(Imidazol-1-yl)acetophenone reduces the production of thromboxanes, affecting the downstream effects of this pathway, which include platelet aggregation and vasoconstriction .
Result of Action
The inhibition of thromboxane synthesis by 4’-(Imidazol-1-yl)acetophenone can lead to reduced platelet aggregation and vasoconstriction . This could potentially have therapeutic implications in conditions where these processes are detrimental, such as in cardiovascular diseases .
生化分析
Biochemical Properties
4’-(Imidazol-1-yl)acetophenone plays a significant role in biochemical reactions, particularly as a selective thromboxane synthesis inhibitor. It interacts with enzymes such as thromboxane synthetase, leading to the inhibition of thromboxane production . This compound has also been shown to inhibit acetylcholinesterase and carbonic anhydrase enzymes, demonstrating potent inhibition effects with Ki values in the nanomolar range . These interactions suggest that 4’-(Imidazol-1-yl)acetophenone can modulate various biochemical pathways by affecting enzyme activity.
Cellular Effects
The effects of 4’-(Imidazol-1-yl)acetophenone on cells and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in spontaneously hypertensive rats, 4’-(Imidazol-1-yl)acetophenone significantly suppressed serum thromboxane B2 concentrations, indicating its impact on thromboxane-mediated signaling pathways . Additionally, its inhibition of acetylcholinesterase suggests potential effects on neurotransmission and cellular communication .
Molecular Mechanism
At the molecular level, 4’-(Imidazol-1-yl)acetophenone exerts its effects through specific binding interactions with biomolecules. It binds to thromboxane synthetase, inhibiting its activity and thereby reducing thromboxane production . The compound also interacts with the active sites of acetylcholinesterase and carbonic anhydrase, leading to enzyme inhibition . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-(Imidazol-1-yl)acetophenone have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4’-(Imidazol-1-yl)acetophenone remains stable under specific conditions, allowing for sustained inhibition of thromboxane synthesis over extended periods
Dosage Effects in Animal Models
The effects of 4’-(Imidazol-1-yl)acetophenone vary with different dosages in animal models. In spontaneously hypertensive rats, the compound demonstrated dose-dependent inhibition of thromboxane B2 production, with higher doses leading to more significant suppression . At high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental studies.
Metabolic Pathways
4’-(Imidazol-1-yl)acetophenone is involved in metabolic pathways related to thromboxane synthesis. It interacts with thromboxane synthetase, inhibiting its activity and thereby reducing thromboxane production . This inhibition affects metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 4’-(Imidazol-1-yl)acetophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of thromboxane synthesis suggests that it may be localized to specific cellular compartments where thromboxane production occurs
Subcellular Localization
The subcellular localization of 4’-(Imidazol-1-yl)acetophenone is crucial for its activity and function. The compound’s interactions with thromboxane synthetase and other enzymes suggest that it may be localized to specific subcellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where these enzymes are active . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 4’-(Imidazol-1-yl)acetophenone can be synthesized through the reaction of imidazole with 4’-chloroacetophenone. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production methods for 4’-(Imidazol-1-yl)acetophenone involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving recrystallization from solvents like dichloromethane and hexane .
化学反应分析
Types of Reactions: 4’-(Imidazol-1-yl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted imidazolium salts.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazole or acetophenone moieties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and are conducted in solvents like acetonitrile at elevated temperatures.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of various substituted imidazolium salts.
Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced derivatives of 4’-(Imidazol-1-yl)acetophenone.
相似化合物的比较
- 4’-(Methylthio)acetophenone
- 4’-Methoxyacetophenone
- 4’-(Trifluoromethyl)acetophenone
- 4’-Chloroacetophenone
- 3’,5’-Bis(trifluoromethyl)acetophenone
- 3’,4’-(Methylenedioxy)acetophenone
Comparison: 4’-(Imidazol-1-yl)acetophenone is unique due to its imidazole ring, which imparts specific biological activity as a thromboxane synthesis inhibitor. This distinguishes it from other acetophenone derivatives that may not have the same biological effects .
属性
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQQJIMVVUTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143259 | |
| Record name | Ro 22-3581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10041-06-2 | |
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 22-3581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 22-3581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO 22-3581 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-(Imidazol-1-yl)acetophenone exert its effects in a biological context?
A1: 4'-(Imidazol-1-yl)acetophenone acts as a selective inhibitor of thromboxane synthesis. [] Thromboxane is a lipid mediator involved in various physiological processes, including platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, TXI can modulate these processes and potentially impact conditions like hypertension and diabetic nephropathy.
Q2: What evidence suggests a role for 4'-(Imidazol-1-yl)acetophenone in addressing diabetic complications?
A2: Studies in streptozotocin-induced diabetic rats (SDRs) provide insights into TXI's potential. These rats exhibited elevated urinary thromboxane B2 (a stable metabolite of thromboxane) and albumin excretion compared to normal rats, indicating kidney dysfunction. Notably, TXI treatment prevented these increases and improved kidney function parameters without affecting blood glucose levels. [] This suggests that TXI might protect against diabetic nephropathy, likely by reducing thromboxane-mediated kidney injury.
Q3: Does the structure of 4'-(Imidazol-1-yl)acetophenone contribute to its observed magnetic properties?
A3: Research indicates that the alignment of 4'-(Imidazol-1-yl)acetophenone molecules within a crystal lattice influences its magnetic behavior. [] When TXI adopts a mononuclear structure with well-aligned anisotropic axes, it displays enhanced axial anisotropy and a higher energy barrier for magnetization reversal. This specific arrangement contributes to its single-molecule magnetic behavior, which differs from its behavior in a 2D coordination polymer where the alignment is less ordered.
Q4: Has 4'-(Imidazol-1-yl)acetophenone been explored for anticancer potential, and if so, what structural aspects are relevant?
A4: Yes, derivatives of 4'-(Imidazol-1-yl)acetophenone, specifically chalcone compounds incorporating this moiety, have demonstrated antiproliferative activity against HeLa and PC-3 cancer cells. [] Structure-activity relationship studies are crucial in this context. For instance, modifications to the chalcone scaffold, particularly substitutions on the aromatic rings, appear to significantly influence the potency and selectivity against specific cancer cell lines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B154571.png)



